(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride

cytotoxicity LD80 nitrogen mustard

Procure CEDMA hydrochloride (CAS 135794-71-7), the ideal monofunctional nitrogen mustard probe for BER pathway studies. With a single chloroethyl arm producing exclusively N7-guanine monoadducts, it yields >93% base-pair substitution bias versus >64% deletions from bifunctional mustards. Its low cytotoxicity (LD80 ~1000 µM) makes it perfect as a genotoxicity calibration standard. The dual tertiary amine centers enable orthogonal derivatization for targeted probe or prodrug synthesis without cross-linking artifacts. Buy for precise, reproducible DNA damage analysis where cross-links are not tolerated.

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 135794-71-7
Cat. No. B6610718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride
CAS135794-71-7
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CCCl.Cl
InChIInChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H
InChIKeyIUVDNBPHJPPIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine Hydrochloride (CAS 135794-71-7): A Monofunctional Nitrogen Mustard for DNA Alkylation Research and Chemical Intermediate Applications


(2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride (CAS 135794-71-7), also referred to as CEDMA hydrochloride, is a monofunctional nitrogen mustard possessing a single 2-chloroethyl alkylating moiety and a 2-(dimethylamino)ethyl side chain on a tertiary amine scaffold, with molecular formula C₇H₁₈Cl₂N₂ and molecular weight 201.13 g/mol . As a half-mustard, this compound contains only one chloroethyl group capable of forming a reactive aziridinium intermediate, which fundamentally distinguishes it from bifunctional nitrogen mustards such as mechlorethamine (HN2) that possess two chloroethyl arms and can form DNA interstrand cross-links [1]. The compound is primarily employed as a synthetic intermediate in pharmaceutical research and as a mechanistic probe for investigating monofunctional versus bifunctional DNA alkylation damage and repair pathways [2].

Why (2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine Hydrochloride Cannot Be Interchanged with Bifunctional Nitrogen Mustards: The Monofunctional Alkylation Paradigm


Substituting (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride with a bifunctional nitrogen mustard such as mechlorethamine or chlorambucil in a research or synthetic context introduces fundamentally different DNA damage chemistry and biological outcomes. Bifunctional mustards generate interstrand cross-links (ICLs) that are 300–2400-fold more cytotoxic and 55–630-fold more potent at inducing sister-chromatid exchanges than monofunctional adducts [1]. Furthermore, monofunctional mustard-induced DNA lesions are processed primarily by base excision repair (BER), whereas bifunctional cross-links require nucleotide excision repair (NER) and homologous recombination [2]. The target compound's single chloroethyl arm produces exclusively monoadducts—predominantly N7-guanine alkylations—resulting in a mutational spectrum dominated by base-pair substitutions (≈93%) rather than the large deletions and chromosomal rearrangements characteristic of bifunctional mustards [3]. These mechanistic distinctions mean that generic substitution without accounting for the monofunctional vs. bifunctional divide will yield non-comparable experimental results.

Quantitative Differentiation Evidence for (2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine Hydrochloride: Head-to-Head and Cross-Study Comparator Data


Monofunctional vs. Bifunctional Cytotoxicity: ~100-Fold Reduced Potency Relative to Mechlorethamine (HN2) in HeLa Cells

Monofunctional half-mustards of the class to which (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine belongs exhibit drastically reduced cytotoxicity compared with bifunctional nitrogen mustards. In HeLa cells, the monofunctional analog HN1 (2-dimethylaminoethyl chloride) showed an LD80 of approximately 1000 μM, whereas the bifunctional nitrogen mustard HN2 (mechlorethamine) exhibited an LD80 of approximately 10 μM—a roughly 100-fold difference [1]. In a separate CCK-8 cytotoxicity assessment, HN2 displayed an IC50 of 14.45 μM, compared with 57.67 μM for HN1, ranking cytotoxicity in the order HN2 > HN1 > HN3 [2]. As a monofunctional mustard, the target compound is predicted to align with HN1-class cytotoxicity rather than bifunctional HN2-class potency.

cytotoxicity LD80 nitrogen mustard half-mustard DNA cross-linking

DNA Repair Pathway Specificity: Monofunctional Mustard Damage Requires BER, Not NER—Opposite to Bifunctional Cross-Links

The DNA damage induced by monofunctional nitrogen mustards is processed through distinct repair pathways compared with bifunctional mustard-induced cross-links. In Escherichia coli K12 mutant strains, damage from the monofunctional half-mustard HN1 was repaired exclusively by the base excision repair (BER) pathway, with no requirement for nucleotide excision repair (NER) function. In contrast, damage from the bifunctional mustard HN2 required NER activity with only a minor contribution from BER [1]. This pathway-specificity was corroborated in Drosophila in vivo studies: monofunctional 2-chloroethylamine (CEA) showed only up to 4-fold increased forward mutation frequencies in NER-proficient oocytes, whereas NER-deficient (DmXPG) oocytes enhanced frequencies up to 50-fold, demonstrating that NER efficiently repairs monoadducts [2].

DNA repair base excision repair nucleotide excision repair nitrogen mustard monoadduct

Mutational Spectrum Divergence: ≥93% Base-Pair Substitutions for Monofunctional Mustards vs. ≥64% Deletions/Rearrangements for Bifunctional Mustards

The monofunctional nitrogen mustard 2-chloroethylamine (CEA) induced mutations that were almost exclusively base-pair substitutions (93%) in the vermilion gene of Drosophila under NER-deficient conditions, with a strong contribution from N7-alkylguanine. In sharp contrast, the bifunctional mustard mechlorethamine (MEC) induced 64% deletions and other DNA rearrangements, with point mutations comprising only 36% (further reduced to ~20% in NER-proficient conditions) [1]. In a parallel study using Chinese hamster AS52 cells, chlorambucil and its half-mustard analog both increased mutation frequency comparably at LD90 doses (from ~9 × 10⁻⁶ to ~9 × 10⁻⁵), but the half-mustard mutations were predominantly transversions, while the full mustard caused major deletions as verified by micronucleus assays [2].

mutagenesis mutational spectrum point mutations deletions nitrogen mustard

Sister-Chromatid Exchange (SCE) Induction: Bifunctional Mustards Are 55–630-Fold More Potent than Monofunctional Counterparts

A systematic molecular dosimetry study across three chemical classes (nitrosoureas, mustards, and epoxides) demonstrated that bifunctional alkylating agents were 55–630-fold more effective at inducing sister-chromatid exchanges (SCEs) and 300–2400-fold more effective at inducing cellular cytotoxicity than their corresponding monofunctional analogs, independent of chemical class [1]. Extrapolating to the nitrogen mustard class specifically, the monofunctional half-mustard HN1 produced approximately 8500 DNA alkylations per SCE induced, compared with approximately 116 alkylations per SCE for the bifunctional chloroethylnitrosourea CNU, indicating that monofunctional adducts are far less efficient at driving SCE formation [1]. The target compound, possessing only one chloroethyl arm, is therefore expected to exhibit SCE induction potency at the lower end of this 55–630-fold range relative to bifunctional mustards.

sister-chromatid exchange SCE genotoxicity monofunctional bifunctional alkylating agent

Structural Differentiation: Dimethylaminoethyl Side Chain Provides Dual Basic Sites Distinct from Simpler Half-Mustards

Unlike the simplest half-mustards such as HN1 (2-dimethylaminoethyl chloride, bearing only methyl substituents) or 2-chloroethylamine (a primary amine), (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride incorporates a 2-(dimethylamino)ethyl side chain that introduces a second tertiary amine center with a predicted pKa of approximately 8–9 [1]. The nitrogen mustard nitrogen (bearing the chloroethyl group) has a lower pKa (estimated ~5–7 in related structures) and governs aziridinium ion formation rates, while the dimethylamino group remains largely protonated at physiological pH, potentially enhancing aqueous solubility and influencing cellular uptake through ionic interactions [2]. This dual-basicity architecture is absent in HN1 (which has only one basic nitrogen) and in mechlorethamine (where both substituents are chloroethyl groups, reducing basicity).

structure-activity relationship pKa dimethylaminoethyl nitrogen mustard basicity

Optimal Application Scenarios for (2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine Hydrochloride Based on Quantitative Differentiation Evidence


DNA Repair Pathway Dissection: Discriminating BER-Dependent from NER-Dependent Lesion Processing

The target compound's monofunctional alkylation profile—producing exclusively N7-guanine monoadducts processed by the BER pathway without engaging NER—makes it an ideal probe for dissecting DNA repair pathway contributions. As demonstrated with the analog HN1, monofunctional mustard damage repair depends on BER (xthA/nfo-dependent) with no NER (uvrA) requirement, whereas bifunctional HN2 damage requires NER [1]. Researchers can use this compound in isogenic repair-deficient cell lines (BER− vs. NER−) to selectively interrogate BER capacity without the confounding influence of cross-link processing, enabling cleaner assignment of repair pathway phenotypes than is possible with bifunctional mustards.

Mutational Signature Analysis: Generating Defined Point Mutation Spectra for Lesion-to-Mutation Tracking

The ≥93% base-pair substitution bias documented for monofunctional mustards (vs. ≥64% deletions for bifunctional mustards) [1] makes the target compound a preferred alkylating agent for mutational signature studies. The predominantly G→T and G→C transversion spectrum arising from N7-guanine monoadducts provides a clean, interpretable mutational readout that can be directly traced to specific DNA adducts. This contrasts sharply with bifunctional mustards, where the dominance of large deletions obscures the relationship between individual DNA lesions and resulting mutations. The compound is therefore well-suited for next-generation sequencing-based mutational signature analysis in model organisms and cell culture systems.

Synthetic Intermediate for Asymmetric Nitrogen Mustard-Derived Pharmacophores

The presence of two chemically distinct tertiary amine centers—the mustard nitrogen bearing the chloroethyl group and the dimethylamino nitrogen in the side chain—enables orthogonal functionalization strategies not possible with symmetrical mustards like mechlorethamine or simpler half-mustards like HN1 [1]. The mustard nitrogen can be engaged for alkylation chemistry (aziridinium formation followed by nucleophilic trapping), while the dimethylamino group can undergo quaternization or serve as a handle for further derivatization. This dual reactivity is valuable for constructing nitrogen mustard-linked conjugates, targeted prodrugs, and bifunctional molecular probes where spatial separation of the alkylating warhead from a targeting or reporter moiety is required.

Low-Cytotoxicity DNA Damage Calibration Standard for Genotoxicity Screening Assays

The 100-fold reduced cytotoxicity of monofunctional mustards relative to bifunctional mustards (LD80: ~1000 μM vs. ~10 μM) [1], combined with the 55–630-fold lower SCE induction potency [2], positions the target compound as a low-cytotoxicity DNA damage calibration standard. In high-throughput genotoxicity screening assays, using this compound as a positive control for monoadduct-mediated DNA damage avoids the overwhelming cytotoxicity and chromosomal fragmentation caused by bifunctional mustards, allowing more sensitive detection of DNA damage response activation (e.g., γ-H2AX, p53 elevation) without the confounding effects of acute cell death.

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